molecular formula C6H12O2S B13614573 3-(Ethylthio)-2-methylpropanoic acid CAS No. 109480-87-7

3-(Ethylthio)-2-methylpropanoic acid

Cat. No.: B13614573
CAS No.: 109480-87-7
M. Wt: 148.23 g/mol
InChI Key: WWBWLALUPIFLAU-UHFFFAOYSA-N
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Description

3-(Ethylthio)-2-methylpropanoic acid is an organic compound with the molecular formula C6H12O2S It is characterized by the presence of an ethylthio group attached to the second carbon of a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with ethylthiol in the presence of a suitable catalyst. One common method is the esterification of 2-methylpropanoic acid followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to increase yield and reduce reaction time. The industrial process also emphasizes the purification of the final product to meet the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylthio)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-2-methylpropanoic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical pathways, potentially inhibiting or modifying enzyme activity. The carboxylic acid group allows for interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)-2-methylpropanoic acid
  • 3-(Propylthio)-2-methylpropanoic acid
  • 3-(Butylthio)-2-methylpropanoic acid

Uniqueness

3-(Ethylthio)-2-methylpropanoic acid is unique due to the specific length and structure of its ethylthio group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for targeted research and industrial uses.

Properties

CAS No.

109480-87-7

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

3-ethylsulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C6H12O2S/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

WWBWLALUPIFLAU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)C(=O)O

Origin of Product

United States

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